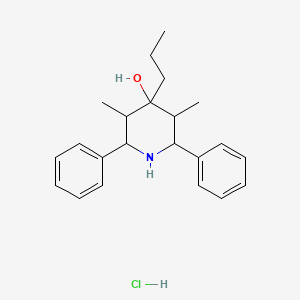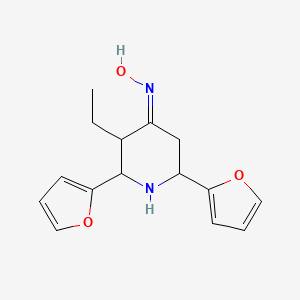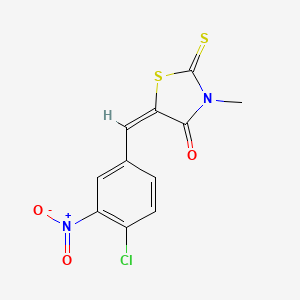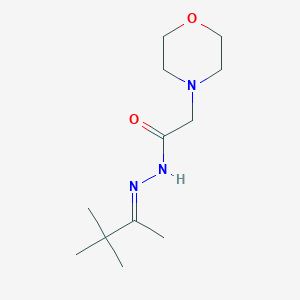![molecular formula C10H9N7O2 B3871120 N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine
Vue d'ensemble
Description
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine, also known as NPD, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine involves its ability to target multiple signaling pathways in cells. It activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and inhibits the mTOR pathway, which is involved in cell growth and proliferation. N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine also induces the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to apoptosis.
Biochemical and physiological effects:
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II, carbonic anhydrase, and proteasome. Physiologically, N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has been reported to reduce tumor growth and metastasis in animal models of cancer. It also reduces inflammation and oxidative stress in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine in lab experiments is its high potency and selectivity towards cancer cells. It has low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine. One of the areas of focus is to improve its solubility and bioavailability through formulation approaches, such as nanotechnology-based drug delivery systems. Another area of research is to investigate the combination of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine with other chemotherapeutic agents to enhance its anticancer activity. Moreover, the potential of N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, needs to be explored further.
Applications De Recherche Scientifique
N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity against different cancer cell lines, including breast, colon, prostate, and lung cancer cells. N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting the mitochondrial pathway. Moreover, N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine has also shown anti-inflammatory and neuroprotective effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and protects neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c11-10-13-14-15-16(10)12-6-2-4-8-3-1-5-9(7-8)17(18)19/h1-7H,(H2,11,13,15)/b4-2+,12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBLCSLDGVQJK-MMVJQRGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NN2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/N2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]tetrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3871038.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
![N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbutanamide](/img/structure/B3871067.png)
![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![2-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B3871088.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)

![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)